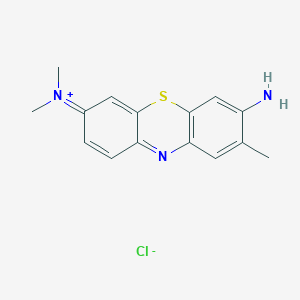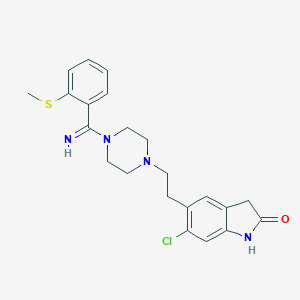
Arsenic
Übersicht
Beschreibung
Arsenic cation (3+), also known as this compound(III) ion, is a positively charged ion of this compound in the +3 oxidation state. This compound is a metalloid with the atomic number 33 and is found in various minerals, often combined with sulfur and metals. The this compound cation (3+) is significant in both environmental chemistry and industrial applications due to its unique chemical properties and reactivity.
Wirkmechanismus
Target of Action
Arsenic, in its inorganic form, is known to interact with sulfur-containing proteins . The trivalent state of this compound, in particular, holds toxicological significance due to its potent interactions with these proteins . This compound trioxide, a form of this compound, has been found to target the enzyme thioredoxin reductase .
Mode of Action
This compound binds with sulfhydryl groups and disrupts sulfhydryl-containing enzymes . It replaces the stable phosphorus anion in phosphate with the less stable As (V) anion, leading to rapid hydrolysis of high energy bonds in compounds such as ATP . This compound trioxide has been found to induce tumor cell apoptosis and target promyelocytic leukemia (PML), a gene prone to fusion with the retinoic acid receptor α (RARα) gene, thus resulting in the occurrence of acute promyelocytic leukemia (APL) .
Biochemical Pathways
This compound affects numerous intracellular signal transduction pathways and causes many alterations in cellular function . These actions of this compound may result in the induction of apoptosis, the inhibition of growth and angiogenesis, and the promotion of differentiation . This compound is also known to interfere with cellular respiration . In terms of metabolic pathways, this compound is known to be involved in the induction of chromosomal abnormalities, modification of cell proliferation, aberration in gene expression, alteration in DNA repair, and oxidative stress .
Pharmacokinetics
This compound is absorbed into the circulation and delivered to target organs where it exerts its toxic effects . The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion . This compound trioxide, for example, has been found to be rapidly absorbed and well-tolerated, showing organ-specific and dose-specific bioaccumulation of this compound metabolites .
Result of Action
Long-term exposure to this compound can lead to chronic this compound poisoning . Skin lesions and skin cancer are the most characteristic effects . This compound has also been associated with cardiovascular disease and diabetes . In utero and early childhood exposure has been linked to negative impacts on cognitive development and increased deaths in young adults .
Action Environment
The greatest threat to public health from this compound originates from contaminated groundwater . Inorganic this compound is naturally present at high levels in the groundwater of several countries . People are exposed to elevated levels of inorganic this compound through drinking contaminated water, using contaminated water in food preparation and irrigation of food crops, industrial processes, eating contaminated food, and smoking tobacco . The bioavailability of this compound is affected by soil features such as chemical and physical properties like cation-exchange capacity, organic matter, clay content, mineral content, texture, pH, and the presence of metal hydroxides and oxides .
Biochemische Analyse
Biochemical Properties
Arsenic interacts with various biomolecules, including enzymes and proteins, influencing biochemical reactions. Microorganisms metabolize this compound through different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Various types of microbes, including Exiguobacterium, Aeromonas, Bacillus, Pseudomonas, Escherichia, and Acinetobacter, metabolize the activity of inorganic this compound to generate their energy .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound induces cardiovascular impairments, including oxidative stress, epigenetic modifications, chromatin instability, subcellular damage, and premature aging .
Molecular Mechanism
The molecular mechanism of this compound action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound is metabolized through two processes: oxidation/reduction reactions that interconvert arsenite and arsenate, and methylation reactions in which mostly trivalent forms of this compound are sequentially methylated .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound exposure generally suppresses the antioxidants, but increases the oxidants . The average concentration of this compound in 2015 was higher than that in 2016 and 2017, exceeding the standard value .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This compound exposure can lead to developmental effects in offspring, including birth defects and neurobehavioral deficits . Chronic this compound toxicity affects multiple physiological systems and can cause serious health issues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized through oxidation/reduction reactions that interconvert arsenite and arsenate, and methylation reactions in which mostly trivalent forms of this compound are sequentially methylated .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Arsenate and arsenite are mostly uptaken by bacteria through aquaglycoporins and phosphate transporters . After entering the bacterial cell, this compound gets metabolized into different forms .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function include targeting signals or post-translational modifications that direct it to specific compartments or organelles . This compound is highly expressed and located in both the cytoplasm and nucleus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of arsenic cation (3+) typically involves the oxidation of elemental this compound or this compound-containing compounds. One common method is the dissolution of this compound trioxide (As2O3) in hydrochloric acid (HCl), which produces this compound trichloride (AsCl3). The this compound trichloride can then be hydrolyzed to form this compound cation (3+).
Industrial Production Methods: Industrial production of this compound cation (3+) often involves the purification of this compound-containing ores. The ores are roasted in the presence of oxygen to form this compound trioxide, which is then processed to produce this compound cation (3+). High-purity this compound compounds are essential for applications in the semiconductor industry .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Arsen(III)-Kation nimmt an verschiedenen chemischen Reaktionen teil, darunter:
Oxidation: Arsen(III)-Kation kann in Gegenwart starker Oxidationsmittel zu Arsen(V)-Kation oxidiert werden.
Reduktion: Unter reduzierenden Bedingungen kann es zu elementarem Arsen oder Arsen(I)-Kation reduziert werden.
Substitution: Arsen(III)-Kation kann an Substitutionsreaktionen mit Liganden wie Chlorid, Hydroxid und Sulfid teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Zink (Zn) unter sauren Bedingungen.
Substitution: Liganden wie Chlorid (Cl-), Hydroxid (OH-) und Sulfid (S2-) in wässrigen Lösungen.
Wichtige Produkte:
Oxidation: Arsen(V)-Kation-Verbindungen.
Reduktion: Elementares Arsen oder Arsenverbindungen mit niedrigerer Oxidationsstufe.
Substitution: Verschiedene Arsen-Ligand-Komplexe.
Wissenschaftliche Forschungsanwendungen
Arsen(III)-Kation findet zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz bei der Synthese von Organoarsenverbindungen und als Katalysator in bestimmten chemischen Reaktionen verwendet.
Biologie: Untersucht werden seine Auswirkungen auf biologische Systeme, einschließlich seiner Rolle bei der Hemmung von Enzymen und der Wechselwirkung mit Biomolekülen.
Medizin: Für seine potenzielle Verwendung bei der Krebsbehandlung untersucht, insbesondere in Form von Arsen(III)-oxid bei akuter Promyelozytenleukämie.
Industrie: Verwendung bei der Herstellung von Halbleitern, bei der Glasherstellung und als Holzschutzmittel
5. Wirkmechanismus
Der Wirkmechanismus von Arsen(III)-Kation umfasst seine Wechselwirkung mit zellulären Komponenten, die zu verschiedenen biochemischen Wirkungen führen:
Molekulare Ziele: Arsen(III)-Kation zielt auf Thiolgruppen in Proteinen, was zur Hemmung von Enzymen und zur Störung von Zellfunktionen führt.
Beteiligte Wege: Es induziert oxidativen Stress durch die Erzeugung reaktiver Sauerstoffspezies (ROS), was zu Zellschäden und Apoptose führt. .
Ähnliche Verbindungen:
Antimon(III)-Kation: Ähnlich im chemischen Verhalten, aber weniger toxisch als Arsen(III)-Kation.
Bismut(III)-Kation: Weniger reaktiv und vorwiegend in medizinischen Anwendungen eingesetzt.
Phosphor(III)-Kation: Teilt ähnliche chemische Eigenschaften, kommt aber häufiger in organischen Verbindungen vor.
Einzigartigkeit: Arsen(III)-Kation ist aufgrund seiner hohen Reaktivität und Toxizität einzigartig, was es sowohl zu einem wertvollen industriellen Reagenz als auch zu einem potenten biologischen Wirkstoff macht. Seine Fähigkeit, stabile Komplexe mit verschiedenen Liganden zu bilden, und seine bedeutende Rolle in der Umweltchemie unterscheiden es weiter von anderen ähnlichen Verbindungen .
Vergleich Mit ähnlichen Verbindungen
Antimony cation (3+): Similar in chemical behavior but less toxic than arsenic cation (3+).
Bismuth cation (3+): Less reactive and used primarily in medicinal applications.
Phosphorus cation (3+): Shares similar chemical properties but is more commonly found in organic compounds.
Uniqueness: this compound cation (3+) is unique due to its high reactivity and toxicity, making it both a valuable industrial reagent and a potent biological agent. Its ability to form stable complexes with various ligands and its significant role in environmental chemistry further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
7440-38-2 |
|---|---|
Molekularformel |
As+3 |
Molekulargewicht |
74.92159 g/mol |
IUPAC-Name |
arsenic(3+) |
InChI |
InChI=1S/As/q+3 |
InChI-Schlüssel |
LULLIKNODDLMDQ-UHFFFAOYSA-N |
SMILES |
[As] |
Kanonische SMILES |
[As+3] |
Siedepunkt |
1135 °F at 760 mmHg (sublimes) (USCG, 1999) 1135 °F (sublimes) Sublimes |
Color/Form |
IT EXISTS IN THREE ALLOTROPIC FORMS, THE YELLOW (ALPHA), BLACK (BETA) AND GREY (GAMMA) FORMS Silver-gray or tin-white, brittle ... solid. Allotropic forms: alpha-form, metallic, steel-grey, shiny, brittle, rhombohedral crystal structure; beta-form, dark gray, amorphous solid Yellow, and gray or metallic |
Dichte |
5.727 at 77 °F (USCG, 1999) - Denser than water; will sink 5.778 @ 25 °C 5.7 g/cm³ 5.73 (metal) |
melting_point |
> 615 °C |
Key on ui other cas no. |
7440-38-2 7784-42-1 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Acute Toxic; Environmental Hazard |
Haltbarkeit |
LOSES ITS LUSTER ON EXPOSURE TO AIR, FORMING A BLACK MODIFICATION + AS2O3 |
Löslichkeit |
Insoluble (NIOSH, 2024) Insol in caustic and nonoxidizing acids Insoluble in water Solubility in water: none Insoluble |
Dampfdruck |
0 mmHg (approx) (NIOSH, 2024) 7.5X10-3 mm Hg @ 280 °C; 7.5X10-2 @ 323 °C; 0.75 mm Hg @ 373 °C; 7.5 mm Hg @ 433 °C; 75 mm Hg @ 508 °C; 750 mm Hg @ 601 °C 0 mmHg (approx) depends upon the specific compound |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)








![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)

